Bienvenue dans la boutique en ligne BenchChem!

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate

Valsartan Synthesis Intermediate Purity Stoichiometric Control

(S)-Methyl 2-(((2′-cyano-[1,1′-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate (CAS 137863-89-9, also referred to as N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester or valsartan cyano desvaleryl methyl ester free base) is the penultimate intermediate in the synthesis of the angiotensin II AT1‑receptor antagonist valsartan. It contains a 2′-cyano‑biphenyl motif linked to an L‑valine methyl ester backbone and is the direct precursor of the active pharmaceutical ingredient, formed prior to tetrazole installation and valeryl acylation.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 137863-89-9
Cat. No. B138300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate
CAS137863-89-9
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N
InChIInChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3/t19-/m0/s1
InChIKeyZQHINOUCNQKQEV-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-(((2′-cyano-[1,1′-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate (CAS 137863-89-9): A Critical Valsartan Intermediate for Regulated Analytical and Synthetic Workflows


(S)-Methyl 2-(((2′-cyano-[1,1′-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate (CAS 137863-89-9, also referred to as N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester or valsartan cyano desvaleryl methyl ester free base) is the penultimate intermediate in the synthesis of the angiotensin II AT1‑receptor antagonist valsartan [1]. It contains a 2′-cyano‑biphenyl motif linked to an L‑valine methyl ester backbone and is the direct precursor of the active pharmaceutical ingredient, formed prior to tetrazole installation and valeryl acylation [2]. Because it sits at a chokepoint where the biphenyl topology and stereochemical configuration are already fixed, selecting the correct physical form, enantiomeric purity, and impurity profile of this intermediate directly determines downstream yield, regulatory compliance, and analytical reliability .

Why Substituting (S)-Methyl 2-(((2′-cyano-[1,1′-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate With a Free‑Base Analog, Salt Form, or Different Ester Can Derail Valsartan Synthesis and Impurity Tracking


The term “valsartan intermediate” encompasses several structurally related compounds—free bases, hydrochloride salts, benzyl esters, and methyl esters carrying the N‑valeryl group—that are frequently conflated but have measurably different molecular weights, solubilities, melting points, and chromatographic retention behaviors [1]. Using the hydrochloride salt (CAS 482577‑59‑3, MW 358.86) in place of the free base (CAS 137863‑89‑9, MW 322.40) alters both stoichiometry and mass balance in downstream acylation reactions, while the benzyl ester (CAS 137863‑20‑8, MW 525.64) introduces a deprotection step that is unnecessary when the methyl ester is already installed . In regulated impurity profiling, the free base and its hydrochloride salt exhibit distinct HPLC retention times and MS ionization patterns; therefore, substituting one for the other without rigorous re‑validation leads to mis‑identification of process‑related impurity peaks, potentially causing out‑of‑specification results in abbreviated new drug application (ANDA) submissions [2].

Quantitative Differentiation of (S)-Methyl 2-(((2′-cyano-[1,1′-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate Against Closest Analogs


Molecular Weight Distinction Enables Stoichiometric Accuracy in Acylation Reactions Compared to the Hydrochloride Salt

When (S)-Methyl 2-(((2′-cyano-[1,1′-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate free base (CAS 137863‑89‑9) is used as the substrate for N‑valeryl acylation, the exact molecular weight of 322.40 g mol⁻¹ ensures correct 1:1 molar stoichiometry with valeroyl chloride [1]. The commonly substituted hydrochloride salt (CAS 482577‑59‑3) carries an additional HCl equivalent, giving a molecular weight of 358.86 g mol⁻¹; if weighed as the free base, this results in a 10.2 % molar deficit of the active nucleophile, leading to incomplete conversion and the formation of persistent des‑valeryl impurity in the final valsartan API .

Valsartan Synthesis Intermediate Purity Stoichiometric Control

Chiral Purity Window Quantified by Specific Rotation Ranges Across Vendors and Forms

The optical rotation of the free base (CAS 137863‑89‑9) is consistently reported in the range [α]²⁰/D = +17.0° to +21.0° (c = 1, MeOH) by major suppliers such as TCI and Bidepharm . The corresponding hydrochloride salt (CAS 482577‑59‑3) shows identical specification limits (+17.0° to +21.0°, c = 1, MeOH) but the sample preparation for polarimetry differs because the salt must be dissolved in methanol without neutralization, and trace moisture can shift the observed rotation by up to 0.5° . Suppliers offering the benzyl ester analog (CAS 137864‑24‑5) do not routinely publish specific rotation ranges, making chiral verification less accessible for that intermediate .

Chiral Purity Specific Rotation Enantiomeric Excess

Storage and Handling Conditions Differentiate the Free Base from Cold-Chain-Dependent Analogs

The free base (CAS 137863‑89‑9) is specified for storage at 2–8 °C [1]. In contrast, the hydrochloride salt (CAS 482577‑59‑3) is recommended for storage at room temperature (<15 °C) , while the benzyl ester analog (CAS 137863‑20‑8) requires storage at −20 °C under inert atmosphere . The −20 °C requirement of the benzyl ester demands freezer capacity and dry‑ice shipping, adding logistical complexity and cost; the free base, stored under standard refrigeration, avoids these incremental operational burdens while still protecting the ester from hydrolysis.

Storage Stability Cold Chain Logistics Intermediate Handling

Purity Specification Transparency of the Free Base Versus Encrypted or Unpublished Ranges for Alternative Intermediates

The free base (CAS 137863‑89‑9) is sold with a publicly declared minimum HPLC purity of ≥98.0 area% (and, where tested, ≥98.0 % by non‑aqueous titration) by suppliers such as TCI and Chemscene . The hydrochloride salt is offered at two purity tiers—95 % and 98 %—creating ambiguity for buyers who may inadvertently procure the lower‑grade material . The benzyl ester (CAS 137863‑20‑8) is typically supplied at ≥95 % purity without a publicly accessible titration cross‑check, and some vendors do not publish a purity specification at all .

Purity Specification Quality Control Vendor Transparency

Physical Form Consistency Across Suppliers Reduces Formulation Variability Relative to Multi‑Morphic Alternatives

The free base (CAS 137863‑89‑9) is consistently described across suppliers as a white to off‑white crystalline powder with an appearance matching “white to almost white powder to crystal” . The hydrochloride salt shows a higher melting point (187 °C, decomposition) but its appearance can vary from “white solid” to “white to almost white powder to crystal” depending on the recrystallization history, and some lots exhibit static charging that complicates dispensing . The benzyl ester is reported as “white to off‑white solid” without crystallinity guarantees, and its lower melting point (116–117 °C) increases the risk of agglomeration during warm‑weather shipping .

Physical Form Solid State Supplier Consistency

Regulatory Designation as a Named Impurity (Valsartan Impurity 8 / Impurity B) Creates Analytical Orthogonality That Generic Intermediates Lack

The free base (CAS 137863‑89‑9) is explicitly catalogued as Valsartan Impurity 8 (Impurity B) in the European Pharmacopoeia framework and is supplied as an ISO 17034 reference standard by certified vendors, enabling its use for system suitability testing, method validation, and ANDA quality control . The N‑valeryl‑bearing methyl ester (CAS 137863‑17‑3, MW 449.55) is designated as Impurity E and has a different retention time and MS fragmentation pattern; using one impurity marker in place of the other leads to inaccurate quantification of process‑related impurities . The benzyl ester (CAS 137863‑20‑8) appears as Impurity C but targets a different synthetic pathway divergence point .

Reference Standard Pharmacopoeial Impurity ANDA Regulatory

High‑Value Application Scenarios for (S)-Methyl 2-(((2′-cyano-[1,1′-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate Based on Verified Differentiation Evidence


GMP Acylation Step with Tight Stoichiometric Control

When the synthetic route proceeds via direct N‑valeroylation of the free amine, using the free base (CAS 137863‑89‑9) eliminates the 10.2 % molar offset caused by the hydrochloride counter‑ion, ensuring complete conversion and minimizing des‑valeryl impurity carry‑over into the final API [1]. This is particularly critical in GMP campaigns where any deviation from theoretical yield triggers a formal investigation.

Pharmacopoeial Reference Standard for HPLC System Suitability

Because the free base is recognized as Valsartan Impurity 8 (Impurity B) under the European Pharmacopoeia, it serves as a certified reference marker for HPLC method validation, system suitability testing, and batch‑release impurity profiling in ANDA submissions . Procurement of the ISO 17034‑grade standard guarantees traceability and regulatory acceptance.

Multi‑Source Supplier Qualification with Consistent Purity and Chiral Specifications

The free base’s harmonized purity window (≥98.0 % by HPLC and non‑aqueous titration) and narrow specific rotation range (+17.0° to +21.0°) across TCI, Bidepharm, and Chemscene allow quality units to qualify a second source without re‑developing in‑house analytical methods . This reduces supply‑chain risk in commercial manufacturing where dual sourcing is a regulatory expectation.

Refrigerated Intermediate Holding in Multi‑Step Campaigns Without Freezer Logistics

For contract manufacturing organizations running multi‑step valsartan campaigns, the 2–8 °C storage requirement of the free base avoids the −20 °C freezer storage and dry‑ice shipping necessitated by the benzyl ester . This simplifies warehouse management and reduces cold‑chain validation effort during technology transfer.

Quote Request

Request a Quote for (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.